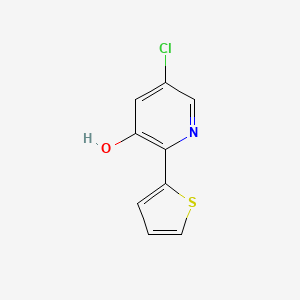

5-Chloro-2-(thiophen-2-yl)pyridin-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6ClNOS |

|---|---|

Molecular Weight |

211.67 g/mol |

IUPAC Name |

5-chloro-2-thiophen-2-ylpyridin-3-ol |

InChI |

InChI=1S/C9H6ClNOS/c10-6-4-7(12)9(11-5-6)8-2-1-3-13-8/h1-5,12H |

InChI Key |

ONEYNIMLKKRZTN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C2=C(C=C(C=N2)Cl)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Chloro 2 Thiophen 2 Yl Pyridin 3 Ol and Analogous Core Structures

Precursor Synthesis and Strategic Functionalization

The assembly of the target compound begins with the independent preparation of two key building blocks: a functionalized halogenated pyridine (B92270) and a substituted thiophene (B33073). The design of these precursors is critical for ensuring efficient and regioselective bond formation in subsequent steps.

The synthesis of halogenated pyridine intermediates is a fundamental starting point. A common precursor for compounds with the desired 5-chloro substitution pattern is 2-amino-5-chloropyridine (B124133). This commercially available starting material can be converted into more reactive intermediates suitable for cross-coupling reactions. For example, it can be converted to N-(5-chloro-2-pyridyl)triflimide, a powerful triflating reagent. orgsyn.org

Another route involves the direct chlorination of pyridine derivatives. For instance, 2-chloro-5-methylpyridine (B98176) can be obtained through the chlorination of beta-picoline or via a multi-step process starting from a dihydropyridone, which is halogenated, dehydrohalogenated, and then chlorinated. epo.org A general method for preparing 2-chloro-5-substituted pyridines involves the reaction of ethylidene amide compounds with dialkylformamide in the presence of a chlorination reagent. google.com These methods provide access to a range of 5-chloro-2-substituted pyridines that serve as the foundational scaffold for the target molecule.

The thiophene moiety is typically introduced as an organometallic or organoboron reagent. The preparation of these 2-substituted thiophene building blocks is crucial for the subsequent cross-coupling step. A common strategy begins with the bromination of a suitable thiophene derivative. For example, mono-bromination of 3-methylthiophene (B123197) with N-bromosuccinimide (NBS) yields 2-bromo-3-methylthiophene. beilstein-journals.org

This halogenated thiophene can then be converted into a more reactive species. One approach is the formation of a Grignard reagent, which can then be used in subsequent reactions. beilstein-journals.orgrsc.org Alternatively, and more commonly for Suzuki-Miyaura coupling, the bromo-thiophene is converted into a boronic acid or a boronic ester (e.g., a pinacol (B44631) boronate). This is often achieved through a lithium-halogen exchange followed by reaction with a borate (B1201080) ester. acs.org These thiophene building blocks, activated for cross-coupling, are essential for linking the two heterocyclic rings.

Construction of the Pyridine-Thiophene Linkage

With the pyridine and thiophene precursors in hand, the central carbon-carbon bond forming reaction can be performed. This is most commonly achieved through transition metal-catalyzed cross-coupling reactions or, alternatively, by constructing the pyridine ring from precursors that already contain the thiophene unit.

Transition metal-catalyzed cross-coupling reactions are the most widely used methods for forming the C-C bond between the pyridine and thiophene rings. rsc.org

The Suzuki-Miyaura coupling is a versatile and widely employed method that pairs a halide (like 2-chloro-5-substituted pyridine) with a boronic acid or ester (like 2-thiopheneboronic acid). rsc.orgnih.gov The reaction is typically catalyzed by a palladium complex, such as Pd(dppf)Cl2, in the presence of a base. nih.govresearchgate.netcdnsciencepub.com This method generally exhibits good functional group tolerance. nih.gov

The Negishi coupling offers an alternative powerful tool for this transformation. orgsyn.org It involves the reaction of an organozinc compound (e.g., a 2-pyridylzinc halide) with an organic halide. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction is also catalyzed by palladium or nickel complexes. wikipedia.org Negishi couplings are known for their high yields and ability to couple various carbon centers (sp³, sp², and sp). wikipedia.org The required organozinc reagents can be generated in situ or prepared as stable solids, enhancing their practicality. organic-chemistry.org

| Reaction | Pyridine Component | Thiophene Component | Catalyst (Typical) | Key Advantages |

|---|---|---|---|---|

| Suzuki-Miyaura | Halide (e.g., 2-chloropyridine) | Boronic Acid / Ester | Palladium (e.g., Pd(dppf)Cl₂) | High functional group tolerance, commercially available reagents. nih.govnih.gov |

| Negishi | Halide or Organozinc | Organozinc or Halide | Palladium or Nickel | High reactivity and yields, couples diverse carbon centers. wikipedia.orgresearchgate.net |

An alternative to cross-coupling on a pre-formed pyridine ring is to construct the pyridine ring itself from acyclic precursors in a process that incorporates the thiophene substituent from the start. Multicomponent reactions (MCRs) are particularly efficient for this purpose, as they allow for the formation of complex molecules like substituted pyridines in a single step from three or more starting materials. bohrium.comresearchgate.netnih.gov

One of the most classic methods for pyridine synthesis is the Hantzsch pyridine synthesis , which involves the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester. baranlab.orgslideshare.net By using a thiophene-containing aldehyde (e.g., thiophene-2-carboxaldehyde) in this reaction, a 2-(thiophen-2-yl)pyridine core can be assembled directly. Various modifications and other MCRs have been developed that offer eco-friendly, efficient, and atom-economical routes to highly functionalized pyridines. rsc.orgresearchgate.net

Cyclization reactions are also employed, such as the hetero-Diels-Alder reaction, where a diene and a dienophile combine to form a six-membered ring. nih.gov Strategies involving the cyclization of suitably substituted aza-trienes can also lead to the formation of the pyridine ring. baranlab.org

Introduction and Functionalization of the Hydroxyl Group at the Pyridine 3-Position

The final key step in the synthesis of 5-Chloro-2-(thiophen-2-yl)pyridin-3-ol is the introduction of the hydroxyl group at the C-3 position of the pyridine ring. Direct hydroxylation of the pyridine C-H bond is challenging due to the electron-deficient nature of the ring. rsc.orgwikipedia.org

A more common and reliable strategy involves the conversion of a pre-existing functional group at the 3-position. A well-established method is the diazotization of a 3-aminopyridine (B143674) derivative followed by hydrolysis. The synthetic route would likely first involve the synthesis of 5-chloro-2-(thiophen-2-yl)pyridin-3-amine. This amino intermediate can then be treated with a nitrite (B80452) source (e.g., sodium nitrite) under acidic conditions to form a diazonium salt. Gentle heating of this diazonium salt in an aqueous medium leads to its decomposition and the formation of the desired 3-hydroxypyridine. A patented method for the synthesis of 5-chloro-2,3-dihydroxypyridine from 2-amino-5-chloropyridine provides a precedent for such transformations on a chlorinated pyridine ring. google.com This sequence provides a controlled and regioselective method for installing the final hydroxyl group.

Regioselective Synthesis Approaches to Achieve the Desired Isomer

The precise control of substituent placement on the pyridine ring is paramount in drug discovery to enable structure-activity relationship (SAR) studies. Regioselective synthesis ensures the formation of the desired isomer, which is crucial for biological activity. For a molecule such as this compound, with substitution at the 2, 3, and 5-positions, several regioselective strategies can be envisioned.

One powerful approach involves the functionalization of pre-existing, appropriately substituted pyridine rings. For instance, the regioselective functionalization of 2-chloropyridines has been identified as a viable strategy. mdpi.com An extensive literature search on this topic highlights methods such as 5-selective functionalization of 2-chloroisonicotinic acid, 4-selective functionalization of 2-chloronicotinic acid, and 5-selective halogen-metal exchange of trihalogenated pyridines like 2-chloro-4,5-dibromopyridine. mdpi.com These methods allow for the introduction of various substituents at specific positions, which could be adapted for the synthesis of the target compound.

In the context of forming the pyridin-3-ol ring itself, multicomponent reactions offer a high degree of efficiency and selectivity. numberanalytics.com These reactions combine multiple reactants in a single step to construct complex molecules. numberanalytics.com While a specific multicomponent reaction for this compound is not detailed in the provided literature, the general principle can be applied. For example, a reaction involving a 1,3-dicarbonyl compound, an amine, and a third component could potentially be designed to yield the desired substituted pyridin-3-ol. The regioselectivity in such reactions is often governed by the electrophilicity of the carbonyl groups in the dicarbonyl compound. nih.gov

Furthermore, the Gould-Jacobs reaction is a classic method for synthesizing 4-hydroxyquinolines, which can be adapted for the synthesis of 1H-pyrazolo[3,4-b]pyridines by using a 3-aminopyrazole (B16455) instead of an aniline. nih.gov This highlights the principle of using pre-functionalized five-membered rings to construct the desired six-membered pyridine ring with specific substitution patterns.

Catalytic cyclization is another key strategy for the regioselective synthesis of heterocycles. numberanalytics.com Transition metal catalysts, such as palladium, copper, and gold, are widely used to facilitate ring-forming reactions with high selectivity. numberanalytics.com For instance, palladium catalysts are employed in cross-coupling reactions to form complex heterocycles like indoles and quinolines. numberanalytics.com A hypothetical regioselective synthesis of this compound could involve a palladium-catalyzed cross-coupling of a suitably substituted thiophene derivative with a functionalized pyridine precursor.

Below is a table summarizing various regioselective strategies applicable to the synthesis of substituted pyridines.

| Synthetic Strategy | Key Features | Potential Application for Target Compound |

| Functionalization of Pre-substituted Pyridines | Utilizes readily available starting materials with existing functional groups. mdpi.com | Introduction of the thiophene group at the 2-position of a 5-chloro-pyridin-3-ol precursor. |

| Multicomponent Reactions | High efficiency and atom economy by combining multiple reactants in a single step. rsc.orgnumberanalytics.com | Assembly of the substituted pyridine ring from simpler acyclic precursors. |

| Gould-Jacobs Reaction Analogs | Formation of the pyridine ring by condensation with a pre-existing five-membered heterocycle. nih.gov | Not directly applicable but illustrates a strategy of building the pyridine ring. |

| Transition Metal-Catalyzed Cross-Coupling | High selectivity and functional group tolerance. numberanalytics.com | Palladium-catalyzed coupling of a thiophene boronic acid with a 2,5-dichloropyridin-3-ol (B1311167) derivative. |

Advanced Synthetic Techniques (e.g., Solid-Phase Synthesis)

To accelerate the discovery and optimization of lead compounds, modern synthetic chemistry has embraced a range of advanced techniques that offer advantages in terms of speed, efficiency, and amenability to automation. rsc.org

Solid-Phase Synthesis (SPS) is a powerful technique for the rapid generation of compound libraries. In SPS, one of the reactants is attached to a solid support (a resin bead), and subsequent reactions are carried out in solution. Excess reagents and by-products are then simply washed away, simplifying the purification process. While the direct solid-phase synthesis of this compound is not explicitly described, the synthesis of other heterocyclic systems like pyrimidines, pyrazoles, and isoxazoles on solid support has been reported. researchgate.net This methodology could be adapted to generate a library of analogs of the target compound by varying the building blocks attached to the solid support.

Microwave-Assisted Synthesis has emerged as a valuable tool for accelerating chemical reactions. numberanalytics.com By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes. This technique has been successfully applied to the synthesis of various heterocycles, including pyridines and quinolines. numberanalytics.com The synthesis of this compound and its analogs could potentially be expedited using microwave-assisted organic synthesis (MAOS).

Flow Chemistry represents another significant advancement in synthetic methodology. numberanalytics.com In a flow reactor, reagents are continuously pumped through a heated and pressurized tube, where the reaction takes place. This technique offers precise control over reaction parameters, improved safety for hazardous reactions, and facile scalability. Flow chemistry has been utilized for the synthesis of heterocycles such as imidazoles and triazoles and could be a valuable tool for the large-scale production of a lead compound based on the this compound scaffold. numberanalytics.com

Other advanced techniques that play a role in modern heterocyclic synthesis include:

Catalytic Approaches : The development of novel catalysts is crucial for efficient and selective synthesis. numberanalytics.com This includes transition metal catalysts, organocatalysts, and biocatalysts (enzymes and microorganisms) which can offer high selectivity under mild reaction conditions. numberanalytics.com

High-Throughput Screening : This allows for the rapid optimization of reaction conditions by screening a large number of catalysts and reaction parameters simultaneously. numberanalytics.com

Computational Modeling : Theoretical studies can predict the reactivity and stability of molecules, guiding the design of new synthetic strategies. numberanalytics.com

The table below summarizes some of these advanced synthetic techniques and their potential benefits for the synthesis of this compound and its analogs.

| Technique | Principle | Potential Advantages |

| Solid-Phase Synthesis (SPS) | One reactant is immobilized on a solid support, facilitating purification. | Rapid generation of compound libraries for SAR studies. researchgate.net |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. | Significant reduction in reaction times. numberanalytics.com |

| Flow Chemistry | Continuous reaction in a tube reactor. | Precise control, improved safety, and scalability. numberanalytics.com |

| Biocatalysis | Use of enzymes or microorganisms as catalysts. | High selectivity and mild reaction conditions. numberanalytics.com |

Chemical Reactivity and Mechanistic Transformations of 5 Chloro 2 Thiophen 2 Yl Pyridin 3 Ol

Reactivity Profiles of the Pyridin-3-ol Moiety

The pyridin-3-ol scaffold is a crucial determinant of the molecule's reactivity, participating in both substitutions on the aromatic ring and transformations involving the hydroxyl group.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine (B92270) Ring

The pyridine ring, being an electron-deficient aromatic system, is generally resistant to electrophilic aromatic substitution. However, the presence of the activating hydroxyl group at the 3-position can facilitate electrophilic attack, directing incoming electrophiles to the ortho and para positions. Conversely, the electron-withdrawing nature of the nitrogen atom makes the pyridine ring susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen. The presence of a chlorine atom at C5 further activates the ring towards nucleophilic attack. Nucleophilic substitution reactions on chloropyridines are well-documented, often proceeding via an addition-elimination mechanism. rsc.orgekb.eg

Transformations Involving the Hydroxyl Group (e.g., O-alkylation, O-acylation)

The hydroxyl group at the 3-position of the pyridine ring behaves as a typical phenolic hydroxyl group, readily undergoing O-alkylation and O-acylation reactions. In the presence of a suitable base and an alkylating or acylating agent, the corresponding ethers and esters can be synthesized. This reactivity is analogous to that observed in other hydroxy-substituted aromatic systems, such as benzo[b]thiophen-3-ols, which can be functionalized at the hydroxyl position. nih.gov

Reactivity of the Thiophen-2-yl Substituent

The thiophen-2-yl group attached to the pyridine ring also exhibits characteristic reactivity patterns.

Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring

The thiophene ring is an electron-rich aromatic system and is significantly more reactive towards electrophilic substitution than benzene (B151609). uoanbar.edu.iq Electrophilic attack typically occurs at the C5 position of the thiophene ring, which is the position furthest from the deactivating influence of the pyridine ring. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation.

Ring Opening and Rearrangement Pathways

While thiophene is a stable aromatic ring, under certain harsh conditions, it can undergo ring-opening reactions. For instance, treatment with strong reducing agents like Raney nickel can lead to desulfurization and the formation of the corresponding alkyl chain. Rearrangement pathways are less common but can be induced under specific catalytic or photochemical conditions.

Chemical Transformations of the Chlorine Atom at C5

The chlorine atom at the C5 position of the pyridine ring is susceptible to nucleophilic displacement, a common reaction for halogenated pyridines. rsc.org This reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen. A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride ion to form new C-N, C-O, and C-S bonds, respectively. The utility of chlorine as a leaving group is a cornerstone in the synthesis of diverse functionalized pyridine derivatives. nih.gov

| Reactant Class | Reagent Example | Product Type |

| Amines | Ammonia, Primary/Secondary Amines | 5-Amino-2-(thiophen-2-yl)pyridin-3-ol derivatives |

| Alkoxides | Sodium methoxide, Sodium ethoxide | 5-Alkoxy-2-(thiophen-2-yl)pyridin-3-ol derivatives |

| Thiolates | Sodium thiophenoxide | 5-(Arylthio)-2-(thiophen-2-yl)pyridin-3-ol derivatives |

Nucleophilic Displacement Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides. The feasibility of such reactions is largely governed by the electronic properties of the aromatic ring and the nature of the leaving group. In the case of 5-Chloro-2-(thiophen-2-yl)pyridin-3-ol, the pyridine ring is the site of the reaction, with the chloride ion acting as the leaving group.

The pyridine ring is inherently electron-deficient compared to benzene, which generally makes it more susceptible to nucleophilic attack. However, the position of the substituents significantly influences the reactivity of the C-Cl bond at the 5-position. The hydroxyl group at the 3-position is an electron-donating group by resonance and an electron-withdrawing group by induction. Its deprotonated form, the phenoxide, is a much stronger electron-donating group. The thiophen-2-yl group at the 2-position is generally considered electron-donating.

The combined electronic effects of the hydroxyl and thiophenyl groups increase the electron density of the pyridine ring, which would typically deactivate it towards nucleophilic aromatic substitution. For a classical SNAr reaction to proceed efficiently, the aromatic ring usually requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. In the absence of such strong activation, forcing conditions, such as high temperatures, strong bases, or the use of metal catalysts, would likely be necessary to achieve nucleophilic displacement of the chlorine atom.

Illustrative Nucleophilic Displacement Reactions:

The following table presents hypothetical examples of nucleophilic displacement reactions that could be explored for this compound, based on common nucleophiles used in organic synthesis. It is important to note that these are predictive and would require experimental validation.

| Nucleophile | Reagent Example | Potential Product | Plausible Conditions |

| Amine | Morpholine | 5-(Morpholin-4-yl)-2-(thiophen-2-yl)pyridin-3-ol | High temperature, strong base (e.g., NaH, K2CO3), polar aprotic solvent (e.g., DMF, NMP) |

| Alkoxide | Sodium methoxide | 5-Methoxy-2-(thiophen-2-yl)pyridin-3-ol | High temperature, corresponding alcohol as solvent |

| Thiolate | Sodium thiophenoxide | 5-(Phenylthio)-2-(thiophen-2-yl)pyridin-3-ol | Base (e.g., NaH), polar aprotic solvent (e.g., DMF) |

Palladium-Catalyzed Coupling Reactions at the C-Cl Bond

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The C-Cl bond in this compound represents a viable handle for such transformations, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. While aryl chlorides are generally less reactive than the corresponding bromides and iodides in these catalytic cycles, the development of specialized ligands has significantly expanded the scope to include these more challenging substrates.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with a halide in the presence of a palladium catalyst and a base. This reaction is a powerful method for the formation of biaryl structures. For this compound, a Suzuki coupling would enable the introduction of a new aryl or heteroaryl group at the 5-position of the pyridine ring.

The success of the Suzuki coupling of an aryl chloride depends heavily on the choice of the palladium catalyst and, most importantly, the phosphine (B1218219) ligand. Electron-rich and sterically bulky phosphine ligands, such as those of the biarylphosphine class (e.g., XPhos, SPhos) or bulky alkylphosphines (e.g., P(t-Bu)3), are often effective in promoting the oxidative addition of the palladium(0) catalyst to the C-Cl bond, which is typically the rate-limiting step.

Illustrative Suzuki-Miyaura Coupling Reactions:

The following table provides hypothetical examples of Suzuki-Miyaura coupling reactions with this compound.

| Boronic Acid/Ester | Potential Product | Plausible Catalyst System |

| Phenylboronic acid | 5-Phenyl-2-(thiophen-2-yl)pyridin-3-ol | Pd(OAc)2 / SPhos, K3PO4, Toluene/H2O |

| Pyridine-3-boronic acid | 5-(Pyridin-3-yl)-2-(thiophen-2-yl)pyridin-3-ol | Pd2(dba)3 / XPhos, K2CO3, Dioxane |

| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-(thiophen-2-yl)pyridin-3-ol | Pd(PPh3)4, Na2CO3, DME/H2O |

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. wikipedia.orgrug.nl This reaction provides a direct route to synthesize arylamines, which are prevalent in pharmaceuticals and materials science. The C-Cl bond of this compound could be a substrate for this transformation, allowing for the introduction of primary or secondary amines at the 5-position.

Similar to the Suzuki coupling, the choice of ligand is crucial for the successful amination of aryl chlorides. Ligands such as Josiphos-type ferrocenyl phosphines or biaryl phosphines are commonly employed to facilitate the catalytic cycle. The selection of the base is also critical and is often a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).

Illustrative Buchwald-Hartwig Amination Reactions:

The table below outlines potential Buchwald-Hartwig amination reactions for this compound.

| Amine | Potential Product | Plausible Catalyst System |

| Aniline | 5-(Phenylamino)-2-(thiophen-2-yl)pyridin-3-ol | Pd2(dba)3 / BINAP, NaOtBu, Toluene |

| Piperidine | 5-(Piperidin-1-yl)-2-(thiophen-2-yl)pyridin-3-ol | Pd(OAc)2 / RuPhos, Cs2CO3, Dioxane |

| Benzylamine | 5-(Benzylamino)-2-(thiophen-2-yl)pyridin-3-ol | PdCl2(dppf), K3PO4, Toluene |

Computational and Theoretical Chemistry Investigations of 5 Chloro 2 Thiophen 2 Yl Pyridin 3 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to predict a molecule's geometry, electronic structure, and reactivity. For a molecule like 5-Chloro-2-(thiophen-2-yl)pyridin-3-ol, these calculations would provide a deep understanding of its structural and electronic characteristics.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, and therefore the most stable structure. For this compound, this would involve determining the optimal bond lengths, bond angles, and dihedral angles between the pyridine (B92270), thiophene (B33073), and hydroxyl groups.

Conformational analysis would explore the different spatial arrangements of the atoms that can be achieved through rotation around single bonds. The key rotational freedom in this molecule is the bond connecting the pyridine and thiophene rings. By calculating the energy of different rotational isomers (conformers), the most stable conformation can be identified. This is crucial as the molecule's shape is intrinsically linked to its properties and interactions.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative Data) This table is for illustrative purposes to show the type of data obtained from geometry optimization and does not represent actual calculated values for the compound.

| Parameter | Value |

|---|---|

| C(pyridine)-C(thiophene) Bond Length | 1.47 Å |

| C-Cl Bond Length | 1.74 Å |

| O-H Bond Length | 0.97 Å |

| Pyridine-Thiophene Dihedral Angle | 25° |

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals: HOMO/LUMO, Molecular Electrostatic Potential)

Electronic structure analysis delves into the distribution of electrons within the molecule. The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of the molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen and oxygen atoms, and the chlorine atom, indicating these are sites prone to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

Prediction of Reactivity Descriptors

From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated. These descriptors, such as electronegativity, chemical hardness, and softness, provide a quantitative measure of the molecule's reactivity. These parameters are useful in predicting how the molecule will behave in a chemical reaction.

Table 2: Hypothetical Electronic Properties and Reactivity Descriptors for this compound (Illustrative Data) This table is for illustrative purposes and does not represent actual calculated values.

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Electronegativity (χ) | 4.15 eV |

| Chemical Hardness (η) | 2.35 eV |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is extensively used in drug discovery to understand how a potential drug molecule might interact with its biological target.

Investigation of Binding Modes and Affinities

For this compound, molecular docking studies would involve selecting a relevant protein target and computationally placing the compound into the protein's binding site. The simulation would explore various possible binding poses and score them based on their predicted binding affinity (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. The results would reveal the specific amino acid residues in the protein that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other forces.

Elucidation of Potential Mechanistic Pathways (excluding specific biological outcomes)

By analyzing the binding mode, one can infer potential mechanistic pathways of interaction. For instance, if the docking results show that the hydroxyl group of this compound forms a hydrogen bond with a key catalytic residue in an enzyme's active site, it would suggest a mechanism of competitive inhibition. Similarly, if the thiophene or pyridine rings are involved in pi-stacking interactions with aromatic amino acids, this would highlight the importance of these structural features for binding. These studies can elucidate the structural basis for the ligand-target interaction without detailing the subsequent biological effects.

Table 3: Hypothetical Molecular Docking Results for this compound with a Kinase Target (Illustrative Data) This table is for illustrative purposes and does not represent actual calculated values.

| Parameter | Value/Description |

|---|---|

| Binding Affinity | -8.2 kcal/mol |

| Interacting Residues | Lys72, Asp165, Phe168 |

| Hydrogen Bonds | Hydroxyl group with Asp165; Pyridine nitrogen with Lys72 |

| Hydrophobic Interactions | Thiophene ring with Phe168 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics simulations are powerful computational tools used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed view of molecular motions, conformational changes, and interactions with the surrounding environment, such as a solvent.

For this compound, an MD simulation would typically involve the following steps:

System Setup: A model of the this compound molecule would be placed in a simulation box, which is then filled with a chosen solvent, for example, water, to mimic physiological conditions, or an organic solvent to replicate experimental conditions. The number of solvent molecules would be chosen to achieve a desired density.

Force Field Application: A force field, which is a set of parameters describing the potential energy of the system, would be assigned to all atoms. These parameters account for bonded interactions (bond stretching, angle bending, and dihedral torsions) and non-bonded interactions (van der Waals and electrostatic forces).

Simulation Run: The simulation would be run for a specific duration, typically nanoseconds to microseconds, allowing the system to evolve over time. During the simulation, data on the positions, velocities, and forces of all atoms are collected at regular intervals.

Analysis of the resulting trajectory would provide insights into:

Conformational Dynamics: How the molecule explores different shapes and orientations over time. This would be particularly interesting for the rotatable bond between the pyridine and thiophene rings.

Solvent Interactions: The formation and dynamics of hydrogen bonds between the hydroxyl group of the molecule and surrounding water molecules, as well as other non-covalent interactions.

Solvation Structure: The arrangement of solvent molecules around the solute, which can be quantified by calculating radial distribution functions.

Currently, there are no published MD simulation studies specifically for this compound. Therefore, no specific data on its dynamic behavior or solvent interactions can be presented.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to predict the physicochemical properties of chemicals based on their molecular structure. A QSPR model is a mathematical equation that correlates calculated molecular descriptors with an experimentally determined property.

To develop a QSPR model for a series of compounds including this compound, the general workflow would be:

Data Collection: A dataset of molecules with known experimental values for a specific property (e.g., solubility, boiling point, or a biological activity) would be compiled.

Descriptor Calculation: For each molecule in the dataset, a large number of molecular descriptors would be calculated. These descriptors are numerical values that encode different aspects of the molecular structure, such as constitutional, topological, geometrical, and electronic properties.

Model Development and Validation: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that links the descriptors to the property of interest. The predictive power of the model would then be rigorously validated using internal and external validation techniques.

Structure Activity Relationship Sar Principles Applied to 5 Chloro 2 Thiophen 2 Yl Pyridin 3 Ol Analogues

Systematic Modification Strategies for the Pyridine (B92270) Ring System

Positional and Electronic Effects of Substituents (e.g., chlorine at C5)

The nature and position of substituents on the pyridine ring are critical determinants of biological activity. The chlorine atom at the C5 position of the parent compound, for instance, significantly influences its electronic properties and interaction with biological targets.

Halogen substituents, in general, can modulate the lipophilicity and metabolic stability of a compound. nih.gov In studies of related tricyclic pyridine derivatives, the substitution of halogens has shown varied effects. For example, chloro, bromo, and iodo analogues were found to be equipotent as farnesyl-protein transferase (FPT) inhibitors, while the corresponding fluoro analogue was an order of magnitude less active. nih.gov This suggests that not just the electronegativity, but also the size and polarizability of the halogen at specific positions can be crucial.

The introduction of groups with different electronic properties (electron-donating vs. electron-withdrawing) can alter the pKa of the pyridine nitrogen and the pyridin-3-ol hydroxyl group, thereby affecting ionization state and the ability to form hydrogen bonds. nih.gov In some pyridine derivatives, the presence of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups has been shown to enhance antiproliferative activity. nih.gov Conversely, bulky groups on the pyridine ring have been associated with lower activity. nih.gov

| Substituent Position | Substituent Type | Observed Effect on Activity | Reference |

|---|---|---|---|

| C3 | Halogens (Cl, Br, I) | Equipotent | nih.gov |

| C3 | Fluorine | Decreased activity (10-fold) | nih.gov |

| C3 | Small alkyl (e.g., methyl) | Potent inhibition | nih.gov |

| C3 | Bulky alkyl (e.g., tert-butyl) | Inactive | nih.gov |

| C3 | Polar groups (e.g., NH2, OH) | Less active | nih.gov |

| Various | -OMe, -OH, -C=O, -NH2 | Enhanced antiproliferative activity | nih.gov |

Alterations to the Pyridin-3-ol Hydroxyl Group

The hydroxyl group at the C3 position is a key functional group that can participate in crucial hydrogen bonding interactions with target proteins. Its acidic nature also allows for potential ionic interactions.

Modification or replacement of this hydroxyl group can dramatically impact binding affinity. For instance, its conversion to an ether or ester would eliminate its hydrogen bond donating capability, which could be detrimental if this interaction is essential for activity. The reactivity of a hydroxyl group on a heterocyclic ring is well-established, allowing for the synthesis of various derivatives. nih.gov In some related structures, the stereochemistry of a hydroxyl group has been shown to be critical, with the R-configuration enhancing hydrogen bonding with kinase targets compared to the S-configuration. While polar groups such as hydroxyls can sometimes be less active, their ability to improve aqueous solubility can be a desirable feature in drug design. nih.govnih.gov

Exploration of Substitutions on the Thiophen-2-yl Moiety

The thiophene (B33073) ring serves as an important lipophilic and aromatic component, often engaging in van der Waals and π-stacking interactions within a binding pocket. nih.gov Thiophene and its derivatives are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties. nih.govmdpi.com

Influence of Thiophene Substitution Patterns on Molecular Interactions

Decorating the thiophene ring with various substituents is a common strategy to probe the topology of the binding site and optimize interactions. The electronic properties of the thiophene ring can be modulated by adding either electron-donating or electron-withdrawing groups. mdpi.com

Studies on 3-(thiophen-2-yl)pyridine derivatives have shown that diversification at the 4-position of the thiophene core can lead to potent and selective inhibitors of certain kinases. figshare.com The specific substitution pattern can influence the orientation of the thiophene ring within the binding pocket, potentially leading to more favorable interactions. For instance, the addition of a methyl or bromo group to a thiophene moiety in one study resulted in moderate activity, whereas nitro substituents led to inactive compounds. researchgate.net

| Parent Scaffold | Thiophene Substituent | Observed Activity | Reference |

|---|---|---|---|

| Thiazolo-thiophenes | Unsubstituted | Moderate activity | researchgate.net |

| Thiazolo-thiophenes | Methyl or Bromo | Moderate activity | researchgate.net |

| Thiazolo-thiophenes | Nitro | No activity | researchgate.net |

| 3-(thiophen-2-yl)pyridine | Diversification at C4 | Potent and selective kinase inhibition | figshare.com |

Bioisosteric and Scaffold Hopping Approaches

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of a lead compound while retaining its key binding interactions. nih.gov

For the 5-Chloro-2-(thiophen-2-yl)pyridin-3-ol scaffold, the pyridine ring could be replaced with other heterocycles like pyrimidines, pyrazines, or pyridazines to explore alternative hydrogen bonding patterns and vector orientations of the substituents. dundee.ac.uk Similarly, the thiophene ring could be replaced by other five-membered heterocycles such as furan, pyrrole, or thiazole, or even a phenyl ring, to fine-tune electronic and steric properties. nih.gov For example, the replacement of an indole (B1671886) nucleus with a furo[3,2-b]pyridine, which retains geometric attributes but has different electronic properties, has led to compounds with improved selectivity. doi.org

Scaffold hopping involves more significant changes to the core structure. nih.gov This strategy could lead to the discovery of entirely new chemotypes that mimic the pharmacophoric features of the original molecule. nih.gov For instance, a switch from an imidazopyridine to a 1,2,4-triazolopyridine scaffold has been shown to improve metabolic stability. niper.gov.in The application of such strategies to this compound could yield novel analogues with superior drug-like properties.

Impact of Bridging Groups and Linkers on Overall Molecular Architecture

In many bioactive molecules, a linker or bridging group is used to connect key pharmacophoric elements. The length, rigidity, and chemical nature of this linker are critical for establishing the correct spatial orientation of the interacting moieties.

For analogues of this compound, introducing a linker between the pyridine and thiophene rings, or attaching a third pharmacophoric group via a linker, could significantly alter the molecular architecture. For example, in a series of inhibitors of Mycobacterium tuberculosis IMPDH, a piperazine (B1678402) ring served as a crucial linker, and its presence was important for whole-cell activity. nih.gov The flexibility or rigidity of a linker can impact the entropic component of the binding free energy. A rigid linker might pre-organize the molecule in a bioactive conformation, leading to higher affinity, but could also prevent induced-fit binding. Conversely, a flexible linker allows for more conformational freedom, which might be necessary to adapt to the binding site.

Computational Approaches in SAR Derivation and Validation

Computational methods are indispensable tools in modern medicinal chemistry for deriving and validating Structure-Activity Relationships (SAR). These in silico techniques provide deep insights into the molecular interactions between ligands and their biological targets, predict the biological activity of novel compounds, and guide the rational design of analogues with improved potency and selectivity. For analogues of this compound, key computational approaches include Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and pharmacophore modeling. nih.gov These methods help to elucidate the complex relationships between the physicochemical properties of the compounds and their biological activities.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By quantifying the effects of various molecular descriptors (e.g., electronic, steric, and lipophilic properties), QSAR models can predict the activity of newly designed analogues. chalcogen.roresearchgate.net

A QSAR study was conducted on a series of 5-Chloro-2-thiophenyl-1,2,3-triazolylmethyldihydroquinolines, which are structurally related to the core focus molecule, to assess their efficacy as inhibitors of Mycobacterium tuberculosis. mediresonline.orgresearchgate.net This analysis generated a four-parametric model using a large set of descriptors. The statistical quality of the resulting model demonstrated a strong correlation between the structural features and the observed biological activity. mediresonline.orgresearchgate.net

The heuristic algorithm selected the best multiple linear regression (MLR) equation, which showed a very good correlation between the observed and calculated values of activity. mediresonline.org The high predictive quality of the model is indicated by its statistical parameters. mediresonline.orgresearchgate.net

Table 1: Statistical Data for QSAR Model of 5-Chloro-2-thiophenyl-1,2,3-triazolylmethyldihydroquinoline Analogues mediresonline.orgresearchgate.net

| Parameter | Value | Description |

| r² (Correlation Coefficient) | 0.9607 | Indicates a strong correlation between predicted and observed activity. |

| F-test | 97.7573 | Represents the statistical significance of the model. |

| Se (Standard Error) | 0.0583 | Measures the absolute error between predicted and observed values. |

| Q | 7.686 | A measure of the predictive quality of the model. |

These results indicate that the developed QSAR model is robust and can be reliably used to predict the antimycobacterial activity of new analogues in this chemical class, thereby guiding further synthesis and optimization efforts. mediresonline.orgresearchgate.net

Molecular Docking

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target receptor. It helps in understanding the binding mode and the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. This information is crucial for explaining the SAR and for designing more potent inhibitors.

Several studies on thiophene-pyridine hybrids and related structures have utilized molecular docking to elucidate their mechanism of action. For instance, novel thiophenyl thiazolyl-pyridine hybrids were docked into the active site of the Epidermal Growth Factor Receptor (EGFR) to explore their potential as anticancer agents. nih.gov The results, summarized by their binding energy scores, indicated favorable interactions within the receptor's binding pocket. nih.gov

Similarly, a series of 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives were evaluated as potential anticancer agents through molecular docking against dihydrofolate reductase (DHFR). dovepress.com The docking scores supported the biological activity observed in vitro. dovepress.com

Table 2: Molecular Docking Binding Energies of Thiophene-Containing Analogues against Different Receptors

| Compound Class | Target Receptor | Binding Energy (kcal/mol) | Reference |

| Thiophenyl thiazolyl-pyridine hybrids | EGFR | -6.64 to -8.54 | nih.gov |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative | DHFR | -1.60 | dovepress.com |

| 4-(Thien-2-yl)-3-aminopyridine-2(1H)-one derivatives | Antithrombotic Protein | Not specified | d-nb.info |

The binding energy values represent the affinity of the compound for the target protein; more negative values typically indicate stronger binding. nih.gov These docking studies reveal that specific substitutions on the thiophene and pyridine rings can significantly influence binding affinity by forming key interactions with amino acid residues in the active site of the target enzymes. nih.govdovepress.com

Pharmacophore Modeling

Pharmacophore modeling is another vital computational strategy that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to be active at a specific biological target. A pharmacophore model can be generated based on a set of known active ligands or from a ligand-receptor complex structure.

This approach has been successfully applied to design and screen for novel bioactive molecules containing heterocyclic systems similar to this compound. For example, a pharmacophore model was developed for 5-HT2A receptor antagonists, which guided the design of novel 5H-thiazolo[3,2-a]pyrimidin-5-one derivatives. researchgate.net The designed compounds showed a good fit to the generated hypothetical pharmacophore, validating the model. researchgate.net

In another study, a pharmacophore-based approach was used for the rational design and synthesis of 5-(Indol-2-yl)pyrazolo[3,4-b]pyridines as a new family of TASK-3 channel blockers. mdpi.com The model was constructed from known inhibitors and successfully predicted new active compounds, demonstrating the utility of this method in discovering novel scaffolds. mdpi.com These examples underscore the power of pharmacophore modeling in translating structural information into a predictive tool for designing new analogues with desired biological activity.

Derivatization Strategies and Chemical Space Exploration Based on the 5 Chloro 2 Thiophen 2 Yl Pyridin 3 Ol Scaffold

Functionalization of the Pyridine (B92270) Ring (e.g., amination, alkylation, arylation)

The pyridine ring within the scaffold is amenable to a variety of functionalization reactions, enabling the introduction of diverse substituents.

Amination: The introduction of amino groups can be achieved through nucleophilic aromatic substitution reactions. For instance, the chloro substituent on the pyridine ring could potentially be replaced by an amine through reactions with various primary or secondary amines, often under heated conditions or with metal catalysis. Another route involves the conversion of the hydroxyl group into a better leaving group, followed by amination.

Alkylation: Alkylation can occur at several positions. The nitrogen atom of the pyridine ring can be alkylated to form pyridinium (B92312) salts. nih.gov C-alkylation of the pyridine ring is also possible, although it can be more challenging and may require specific directing groups or activation methods. The hydroxyl group at the 3-position provides a convenient handle for O-alkylation, allowing for the introduction of various alkyl or substituted alkyl chains through Williamson ether synthesis.

Arylation: C-H arylation reactions, typically catalyzed by transition metals like palladium or ruthenium, represent a powerful tool for introducing aryl or heteroaryl groups onto the pyridine ring. nih.govresearchgate.net These reactions can create carbon-carbon bonds at positions that are otherwise difficult to functionalize, significantly expanding the structural diversity of the scaffold. nih.gov The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions. nih.govresearchgate.net

| Reaction Type | Description | Potential Reagents/Conditions |

|---|---|---|

| Amination | Introduction of an amino group, typically by substituting the existing chloro group. | Primary/secondary amines, heat, potentially a catalyst (e.g., Pd or Cu-based). |

| O-Alkylation | Addition of an alkyl group to the hydroxyl oxygen. | Alkyl halide in the presence of a base (e.g., NaH, K2CO3). |

| N-Alkylation | Addition of an alkyl group to the pyridine nitrogen, forming a pyridinium salt. | Alkyl halide. |

| C-H Arylation | Formation of a C-C bond between a pyridine carbon and an aryl group. | Aryl halide or boronic acid, transition metal catalyst (e.g., Pd(OAc)2), ligand, and base. |

Chemical Modifications of the Thiophene (B33073) Unit

The thiophene ring is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution and other modifications.

The reactivity of thiophene towards electrophilic substitution is significantly higher than that of benzene (B151609). nih.gov Halogenation, for example, can introduce chlorine, bromine, or iodine atoms, typically at the 5-position of the thiophene ring if it is unsubstituted, or at other available positions. wikipedia.org Acylation reactions, such as Friedel-Crafts acylation, readily introduce acyl groups, which can serve as handles for further derivatization. wikipedia.org

Metal-catalyzed cross-coupling reactions are also widely used for thiophene functionalization. Direct C-H arylation, catalyzed by palladium, can selectively introduce aryl groups at the C5 position of a 2-substituted thiophene. researchgate.net Furthermore, the thiophene ring can be lithiated, for example with n-butyllithium, to form a thienyllithium species. wikipedia.org This powerful nucleophile can then react with a variety of electrophiles to introduce a wide range of functional groups. wikipedia.org

| Reaction Type | Description | Typical Reagents/Conditions |

|---|---|---|

| Halogenation | Introduction of a halogen atom (Cl, Br, I) onto the ring. | N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), I2/HIO3. wikipedia.org |

| Acetylation | Introduction of an acetyl group. | Acetic anhydride, phosphoric acid. wikipedia.org |

| Chloromethylation | Introduction of a -CH2Cl group. | Formaldehyde, HCl. wikipedia.org |

| Direct C-H Arylation | Coupling with an aryl halide to form a C-C bond. | Aryl halide, Pd catalyst (e.g., Pd(OAc)2), ligand, base. researchgate.netmdpi.com |

| Lithiation/Electrophilic Quench | Formation of a nucleophilic thienyllithium intermediate followed by reaction with an electrophile. | n-Butyllithium, then an electrophile (e.g., CO2, aldehydes). wikipedia.orgvulcanchem.com |

Synthesis of Hybrid Molecules Integrating the Core Structure with Other Heterocycles

Molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a widely used strategy in drug discovery. researchgate.net The 5-chloro-2-(thiophen-2-yl)pyridin-3-ol scaffold is an excellent starting point for creating such hybrid molecules.

The hydroxyl group on the pyridine ring is a key functional handle for this purpose. It can be used to link the core scaffold to other heterocyclic systems via an ether linkage. For example, a heterocyclic moiety containing a suitable leaving group can be reacted with the pyridinol under basic conditions.

Alternatively, functional groups can be introduced onto either the pyridine or thiophene rings, which then serve as points of attachment for other heterocycles. For instance, an amino-functionalized derivative of the core scaffold could be used to form an amide bond with a carboxylic acid-bearing heterocycle. Similarly, a halogenated derivative could undergo Suzuki or Stille coupling with a boronic acid or stannane-functionalized heterocycle. This approach allows for the integration of a wide array of heterocyclic systems, such as pyrazoles, thiadiazoles, pyrimidines, imidazoles, and furans, potentially leading to compounds with novel or enhanced biological activities. researchgate.netmdpi.comdovepress.combldpharm.com

| Integrated Heterocycle | Potential Linking Strategy | Rationale |

|---|---|---|

| 1,3,4-Thiadiazole | Amide bond formation following functionalization of the core scaffold. dovepress.com | Thiadiazoles are present in many biologically active compounds. dovepress.com |

| Pyrazine | Sulfonamide linkage. smolecule.com | Pyrazine derivatives exhibit a broad range of biological activities. |

| Imidazole (B134444) | Ester or amide linkage via an alkyl spacer. mdpi.com | The imidazole ring is a key component of many pharmaceuticals. |

| Pyrimidine | Direct C-C bond formation via cross-coupling. bldpharm.com | Pyrimidines are fundamental components of nucleic acids and many drugs. |

| Furan | Chalcone condensation followed by cyclization to form a pyrazole (B372694) or isoxazole. researchgate.netnih.gov | Furan rings can be used to modulate electronic properties and binding interactions. |

Combinatorial Synthesis and Library Generation Utilizing the Scaffold

The this compound scaffold is well-suited for combinatorial chemistry and the generation of compound libraries. Its multiple points of diversification allow for the systematic variation of substituents to explore the chemical space around the core structure.

A combinatorial library can be designed by utilizing the functional handles on the scaffold. For example, a collection of different alkyl halides can be reacted with the hydroxyl group (R1 position), while a set of boronic acids can be coupled at a specific position on the pyridine or thiophene ring (R2 position), and various amines could be used to substitute the chloro group (R3 position). This multi-component approach can rapidly generate a large number of distinct compounds.

Modern techniques like DNA-encoded library (DEL) synthesis could also be applied. rsc.org In this approach, the core scaffold would be attached to a unique DNA tag. The scaffold would then be subjected to a series of chemical reactions, with a new DNA tag being added after each step to record the synthetic history. This allows for the creation of massive libraries containing billions of different compounds, which can be screened simultaneously against a biological target. The structural features of the this compound scaffold make it a "privileged" structure, a concept describing molecular frameworks that are capable of binding to multiple biological targets, further underscoring its utility in the construction of diverse chemical libraries for drug discovery. mdpi.com

Emerging Research Perspectives and Future Directions for 5 Chloro 2 Thiophen 2 Yl Pyridin 3 Ol Research

Integration with Advanced Flow Chemistry and Automation in Synthesis

The synthesis of complex molecules like 5-Chloro-2-(thiophen-2-yl)pyridin-3-ol is increasingly benefiting from the adoption of advanced flow chemistry and automation. This approach offers significant advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and greater scalability. The precise control of parameters such as temperature, pressure, and reaction time in a continuous flow system can lead to higher yields and purity of the final product.

Automated synthesis platforms, coupled with real-time reaction monitoring, can rapidly screen a wide range of reaction conditions to identify the optimal parameters for the synthesis of this compound and its derivatives. This high-throughput experimentation (HTE) approach can significantly accelerate the drug discovery and material science research process.

Table 1: Comparison of Batch vs. Flow Chemistry for Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

| Reaction Scale | Limited by vessel size | Easily scalable by extending reaction time or "numbering-up" reactors |

| Heat Transfer | Often inefficient, leading to hotspots | Highly efficient due to high surface-area-to-volume ratio |

| Mass Transfer | Can be limited, especially in multiphasic reactions | Enhanced due to small reactor dimensions |

| Safety | Handling of large quantities of hazardous materials | Smaller reaction volumes at any given time, enhancing safety |

| Reproducibility | Can be variable between batches | Highly reproducible due to precise control of parameters |

Application of Machine Learning and Artificial Intelligence in Compound Design and Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing the field of chemical research. In the context of this compound, these computational tools can be employed to predict its physicochemical properties, biological activity, and potential toxicities. By training algorithms on large datasets of known molecules, ML models can identify structure-activity relationships (SAR) and guide the design of new derivatives with improved characteristics.

Exploration of Novel Reactivity Patterns and Catalytic Transformations

Future research will undoubtedly focus on exploring the novel reactivity patterns of this compound. The presence of multiple functional groups—a chlorinated pyridine (B92270) ring, a thiophene (B33073) moiety, and a hydroxyl group—offers a rich landscape for chemical modifications. Investigations into selective C-H functionalization, cross-coupling reactions, and other catalytic transformations will enable the synthesis of a diverse library of derivatives.

The development of novel catalysts tailored for the specific functionalization of the thiophene-pyridine core will be crucial. This will allow for the precise installation of various substituents, leading to compounds with fine-tuned electronic and steric properties for a range of applications.

Development of Advanced Spectroscopic Probes for Molecular Interactions

Understanding how this compound interacts with its biological targets or within a material matrix is fundamental to its application. The development and application of advanced spectroscopic techniques will be instrumental in elucidating these molecular interactions. Techniques such as 2D-NMR spectroscopy, X-ray crystallography, and fluorescence spectroscopy can provide detailed insights into binding modes and conformational changes upon interaction.

Furthermore, the design of fluorescently labeled derivatives of this compound could enable its use as a molecular probe to visualize and study biological processes in real-time. These advanced analytical methods will be critical in correlating the compound's structure with its function at a molecular level.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.